molecular formula C18H16N4O4S B11132139 methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11132139
M. Wt: 384.4 g/mol
InChI Key: GZAKKUZNFKLBTA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of the thiazole and pyrazinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a novel compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes a thiazole ring and a pyrazine moiety, contributing to its pharmacological properties. The thiazole ring is known for its biological significance, often found in various therapeutic agents. The molecular formula is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, indicating the presence of multiple functional groups that may enhance its interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits promising antimicrobial activity. Compounds with similar structures have been shown to possess significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis . For instance, related thiazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis .

Anti-inflammatory Effects

Research has indicated that compounds within the thiazole family can exhibit anti-inflammatory properties. For example, derivatives of thiazole have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggested that some thiazole derivatives could outperform traditional anti-inflammatory drugs like indomethacin .

The mechanisms underlying the biological activity of this compound are still under investigation. However, molecular docking studies suggest that the compound may interact with key enzymes and receptors involved in disease pathways. For instance, binding affinities with COX enzymes and other targets have been explored through computational methods .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-4-methylthiazole-5-carboxylateThiazole ring, carboxylic acidAntimicrobial
Methyl 5-methyl-2-phenyloxazole-4-carboxylateOxazole ring, carboxylic acidAnticancer
5-MethylthiazoleSimple thiazole structureAntimicrobial

This table illustrates how variations in structure can lead to diverse biological activities.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

  • Antitubercular Activity : A study focusing on thiazole derivatives highlighted their potential as antitubercular agents, demonstrating significant activity against M. tuberculosis with MIC values comparable to established drugs .
  • Inflammation Inhibition : Another research effort evaluated the anti-inflammatory potential of thiazolidinone derivatives derived from thiazoles and found them to selectively inhibit COX enzymes .
  • Molecular Docking Studies : Computational analyses have provided insights into how these compounds bind to target proteins, suggesting possible pathways for their therapeutic effects .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(2-oxo-5-phenylpyrazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N4O4S/c1-11-16(17(25)26-2)21-18(27-11)20-14(23)10-22-9-13(19-8-15(22)24)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,20,21,23)

InChI Key

GZAKKUZNFKLBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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